3-Nitropropanenitrile

Tetrazole Synthesis Energetic Materials Precursors Click Chemistry

3-Nitropropanenitrile (CAS 35461-45-1) is a C3 aliphatic compound possessing both a terminal nitrile and a nitro group. With a molecular formula of C3H4N2O2 and a molecular weight of 100.08 g/mol, it is characterized by a boiling point of 79-80 °C at 12 Torr and a density of 1.1094 g/cm³.

Molecular Formula C3H4N2O2
Molecular Weight 100.08 g/mol
CAS No. 35461-45-1
Cat. No. B14686739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropropanenitrile
CAS35461-45-1
Molecular FormulaC3H4N2O2
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESC(C[N+](=O)[O-])C#N
InChIInChI=1S/C3H4N2O2/c4-2-1-3-5(6)7/h1,3H2
InChIKeySXQCCKINSFUWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitropropanenitrile (CAS 35461-45-1): A Specialized Aliphatic Nitro-Nitrile for Heterocycle and Functional Materials Synthesis


3-Nitropropanenitrile (CAS 35461-45-1) is a C3 aliphatic compound possessing both a terminal nitrile and a nitro group. With a molecular formula of C3H4N2O2 and a molecular weight of 100.08 g/mol, it is characterized by a boiling point of 79-80 °C at 12 Torr and a density of 1.1094 g/cm³ [1]. The compound's bifunctional structure, featuring an electron-withdrawing nitro group separated by a methylene bridge from a nitrile, confers a distinct reactivity profile compared to more common nitroalkanes or simple nitriles. This profile is defined by a calculated logP of -0.3 [1], indicating a notable hydrophilicity for a small organic molecule, and a topological polar surface area (PSA) of 69.6 Ų [1], which are key parameters influencing its behavior in synthetic transformations and its suitability for specific applications in heterocyclic chemistry and the development of functional materials.

Why 3-Nitropropanenitrile Cannot Be Directly Replaced by Nitroacetonitrile or Other Nitrile Building Blocks


Attempting to substitute 3-nitropropanenitrile with a seemingly analogous compound like nitroacetonitrile (CAS 13218-13-8) or 2-methyl-2-nitropropanenitrile (CAS 18992-13-7) will fundamentally alter reaction outcomes due to critical differences in both electronic and steric environments. Unlike nitroacetonitrile, which can act as a cyano(nitro)methylating agent but carries a documented explosion risk upon storage [2], 3-nitropropanenitrile incorporates a methylene spacer that separates the two strong electron-withdrawing groups. This structural feature dramatically reduces the α-proton acidity, thereby mitigating the base sensitivity and undesired side reactions common with nitroacetonitrile. The consequence is a marked change in nucleophilicity, dipole moment, and the favored reaction pathway. Furthermore, its unique geometry is essential for constructing specific heterocyclic frameworks, such as 5-(β-nitroethyl)tetrazole, where a homologated alkyl chain is required [1]. The differential reactivity is also evident when comparing with methyl 3-nitropropionate [3], where the nitrile group of 3-nitropropanenitrile serves as a distinct electrophilic handle for [3+2] cycloadditions that a carboxylic ester cannot participate in.

Quantitative Evidence of 3-Nitropropanenitrile's Differential Reactivity and Properties Versus Analogous Compounds


Controlled Tetrazole Formation vs. Explosive Nitroacetonitrile

In the synthesis of 5-(β-nitroethyl)tetrazole, 3-nitropropanenitrile reacts with aluminum azide to yield the targeted heterocycle in a specific 17% yield [1]. This contrasts with the reactivity of nitroacetonitrile (CAS 13218-13-8), which is a more common cyano(nitro)methylating agent but is notoriously hazardous. Nitroacetonitrile is described as being so unstable that its 'long-term storage leads to the formation of explosive substances' [2]. This inherent instability often mandates the use of more complex, stabilized synthetic equivalents like dipyrrolidinium cyano-aci-nitroacetate, adding steps and cost [3].

Tetrazole Synthesis Energetic Materials Precursors Click Chemistry

Enhanced Hydrophilicity for Aqueous and Polar Media Reactions

3-Nitropropanenitrile exhibits a calculated partition coefficient (LogP) of -0.3 [1]. This negative value denotes a distinct preference for partitioning into aqueous phases over organic solvents. In stark contrast, the structurally similar α-(nitromethyl)isobutyronitrile (CAS 114583-17-4) has a calculated LogP of +0.6 [2], indicating it is roughly 8 times more lipophilic.

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Precursor for β-Nitroethyl Heterocycles via Nitrile Click Chemistry

The nitrile group of 3-nitropropanenitrile participates in a [3+2] cycloaddition with azide to generate a tetrazole ring. The reaction with aluminum azide (Al(N3)3) specifically installs a β-nitroethyl substituent on the tetrazole core, a motif that cannot be accessed using nitroacetonitrile [1]. While many nitriles can undergo this transformation, the presence of the β-nitro group in the product is a direct result of the 3-nitropropanenitrile structure.

Cycloaddition Azole Synthesis Click Chemistry Heterocyclic Chemistry

High Polarity Scaffold for Functional Materials

With a topological polar surface area (PSA) of 69.6 Ų [1], 3-nitropropanenitrile presents a high degree of polarity relative to its small molecular size. While direct comparative PSA data for analogous nitro-nitriles is not uniformly reported, the compound's value is comparable to many polar building blocks used to modify polymer properties. For context, this is a key parameter in polymer and material science for predicting interactions, solubility, and dielectric properties.

Polar Surface Area Functional Polymers Nitrile-Containing Materials

Optimal Deployment Scenarios for 3-Nitropropanenitrile in Synthesis and Materials Research


Synthesis of 5-(β-Nitroethyl)tetrazole and Related Energetic Heterocycles

This is the primary and most established use-case for 3-nitropropanenitrile. As demonstrated, it reacts with aluminum azide (Al(N3)3) to yield 5-(β-nitroethyl)tetrazole in a 17% yield [1]. The resulting heterocycle is of interest in the field of energetic materials due to the combination of the nitrogen-rich tetrazole ring and the energetic nitro group. This specific β-nitroethyl-substituted tetrazole cannot be synthesized from the more hazardous nitroacetonitrile, cementing the compound's role as a critical precursor in this niche area of heterocyclic chemistry.

Development of Polar Functional Polymers and Copolymers

Given its high polar surface area (69.6 Ų) and relatively low molecular weight, 3-nitropropanenitrile is a compelling candidate as a monomer or comonomer for synthesizing specialized polymers [1]. It could be incorporated into polyacrylonitrile (PAN)-based copolymers to introduce a strong dipole moment, potentially modifying the material's dielectric properties, enhancing adhesion to polar surfaces, or altering its solubility profile. This application leverages the unique physicochemical properties quantified in its PSA and LogP values, providing a distinct advantage over non-nitrated nitrile monomers.

Construction of β-Nitroethyl-Containing Scaffolds in Medicinal Chemistry

The compound's bifunctional nature makes it a strategic building block in drug discovery programs. The β-nitroethyl motif can serve as a masked amine (via reduction) or a precursor to other functional groups. The quantitative LogP of -0.3 [1] is particularly relevant here, as it suggests that intermediates built from 3-nitropropanenitrile will inherently possess greater aqueous solubility than those derived from more lipophilic analogs (e.g., α-(nitromethyl)isobutyronitrile, LogP = +0.6). This property is highly desirable for improving the drug-likeness and bioavailability of lead compounds early in the optimization process.

General Nitrile [3+2] Cycloaddition Reactions in Aqueous Media

The nitrile group in 3-nitropropanenitrile is a competent electrophile for [3+2] cycloaddition reactions, a cornerstone of 'click chemistry' for constructing diverse heterocycles. Its hydrophilic nature (LogP = -0.3) makes it particularly well-suited for modern synthetic methodologies that aim to use water as a solvent [1]. This contrasts with most small-molecule nitriles, which are hydrophobic and require organic solvents. This property can simplify reaction workups and aligns with principles of green chemistry, offering a practical advantage in both academic and industrial process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitropropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.